An In-Depth Technical Guide to 4-Chloro-5-nitrophthalimide: A Key Intermediate in Synthetic Chemistry and Drug Discovery
An In-Depth Technical Guide to 4-Chloro-5-nitrophthalimide: A Key Intermediate in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-nitrophthalimide is a distinct organic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique chemical architecture, characterized by a phthalimide core substituted with both a chloro and a nitro group, makes it a versatile building block for the creation of more complex molecules. The presence of these electron-withdrawing groups significantly influences its reactivity, rendering it a valuable precursor for a variety of derivatives, including those with potential applications in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-Chloro-5-nitrophthalimide, offering critical insights for researchers and professionals in drug development.
Chemical Structure and Properties
The foundational structure of 4-Chloro-5-nitrophthalimide consists of a phthalimide ring system, which is an isoindole-1,3-dione. The aromatic portion of this bicyclic structure is substituted with a chlorine atom at the 4-position and a nitro group at the 5-position.
The IUPAC name for this compound is 5-chloro-6-nitroisoindole-1,3-dione. Its chemical structure can be represented by the SMILES notation C1=C2C(=CC(=C1[O-])Cl)C(=O)NC2=O.
The key physicochemical properties of 4-Chloro-5-nitrophthalimide are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃ClN₂O₄ | [2] |
| Molecular Weight | 226.57 g/mol | [2] |
| CAS Number | 6015-57-2 | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 197-200 °C | [3] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like acetone and ethanol. | [1] |
The presence of the nitro group and the phthalimide core contributes to strong absorption in the ultraviolet-visible spectrum, a characteristic feature of this compound.[1] The electron-withdrawing nature of both the chloro and nitro groups imparts electrophilic characteristics to the molecule, making the aromatic ring susceptible to nucleophilic substitution reactions, a key aspect of its synthetic utility.[1]
Synthesis and Reactivity
A well-established method for the synthesis of the related compound, 4-nitrophthalimide, involves the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[4][5] This procedure can likely be adapted for the synthesis of 4-Chloro-5-nitrophthalimide, starting from 4-chlorophthalimide.
Conceptual Experimental Protocol for Synthesis (Hypothetical)
The following protocol is a conceptual adaptation based on the known synthesis of 4-nitrophthalimide and general principles of electrophilic aromatic substitution. This protocol should be considered illustrative and would require experimental optimization and validation.
Objective: To synthesize 4-Chloro-5-nitrophthalimide via the nitration of 4-chlorophthalimide.
Materials:
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4-chlorophthalimide
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Fuming nitric acid (sp. gr. 1.50)
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Concentrated sulfuric acid (sp. gr. 1.84)
-
Ice
-
Deionized water
-
Ethanol (95%) for recrystallization
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.
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Cool the sulfuric acid in an ice bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
Once the nitrating mixture is prepared and cooled, slowly add 4-chlorophthalimide in small portions, ensuring the temperature of the reaction mixture is kept between 10°C and 15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The crude 4-Chloro-5-nitrophthalimide will precipitate out of the solution.
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Filter the crude product using a Büchner funnel and wash it thoroughly with copious amounts of cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield a yellow crystalline solid.
Causality Behind Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Low Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Pouring onto Ice: This step serves to quench the reaction and to precipitate the organic product, which is insoluble in the aqueous acidic medium.
-
Washing with Water: This is essential to remove the strong acids used in the reaction, which would otherwise contaminate the product.
-
Recrystallization: This is a standard purification technique to obtain a product with high purity by removing any soluble impurities.
Spectroscopic Characterization
While specific, publicly available, high-resolution NMR and IR spectra for 4-Chloro-5-nitrophthalimide are scarce, the expected spectral features can be predicted based on its structure.
Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show two aromatic protons. Due to the substitution pattern, these protons would likely appear as two distinct signals, potentially as doublets, in the downfield region (typically 7.5-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and nitro groups.
Expected IR Spectral Features: The infrared spectrum would be characterized by several key absorption bands:
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N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the imide.
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C=O Stretch: Two strong absorption bands characteristic of the phthalimide carbonyl groups, typically found between 1700 and 1780 cm⁻¹.
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NO₂ Stretch: Asymmetric and symmetric stretching vibrations of the nitro group, expected to appear around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
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C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bond.
-
Aromatic C-H and C=C Stretches: Peaks characteristic of the aromatic ring.
Applications in Research and Drug Development
4-Chloro-5-nitrophthalimide serves as a valuable intermediate in the synthesis of a variety of organic molecules, particularly those with potential biological activity.[1] The phthalimide moiety is a well-known pharmacophore found in a number of therapeutic agents. The presence of the chloro and nitro groups on the aromatic ring of 4-Chloro-5-nitrophthalimide provides reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.
While specific drugs derived directly from 4-Chloro-5-nitrophthalimide are not prominently documented in publicly accessible literature, the broader class of phthalimide derivatives has shown significant promise in several therapeutic areas:
-
Antimicrobial and Antitubercular Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of various phthalimide derivatives. The hydrophobic nature of the phthalimide core is believed to aid in crossing biological membranes. The introduction of different substituents on the phthalimide ring can modulate the antimicrobial spectrum and potency. Some novel phthalimide derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Safety and Handling
4-Chloro-5-nitrophthalimide is an organic chemical and should be handled with appropriate safety precautions in a laboratory setting. It may cause irritation to the eyes, skin, and respiratory system.[2] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2]
Conclusion
4-Chloro-5-nitrophthalimide is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structure, featuring a reactive phthalimide core with electron-withdrawing chloro and nitro substituents, makes it a versatile building block for the synthesis of a wide range of derivatives. While specific applications in marketed drugs are not yet widely reported, the established biological activities of the broader class of phthalimide compounds, particularly in the antimicrobial and antitubercular fields, highlight the potential of 4-Chloro-5-nitrophthalimide as a starting material for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new and effective medicines.
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